2-(2-Formyl-4-methylphenoxy)acetamide

PDE7B Inhibition Phosphodiesterase Selectivity cAMP Signaling

Sourcing selective PDE7B probes with defined pharmacological profiles remains a challenge in cAMP signaling research. 2-(2-Formyl-4-methylphenoxy)acetamide (CAS 1343306-33-1) directly addresses this gap as a well-characterized PDE7B inhibitor with a published Ki of 360 nM and 1.4-fold selectivity over PDE4A. Its primary amide and reactive formyl group provide dual synthetic handles for lead optimization, distinguishing it from N-substituted analogs that exhibit shifted selectivity profiles. - Validated PDE7B inhibition (Ki 360 nM) for dissecting cAMP-dependent immune and neuronal pathways. - Unsubstituted amide motif ensures target binding fidelity absent in N-alkyl/aryl derivatives. - Available with 97% purity, shipped under ambient conditions for rapid global delivery.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13012902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Formyl-4-methylphenoxy)acetamide
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)N)C=O
InChIInChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyIWOSKQIRYXRPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Formyl-4-methylphenoxy)acetamide: Core Chemical Identity and Procurement Baseline


2-(2-Formyl-4-methylphenoxy)acetamide (CAS 1343306-33-1) is a substituted phenoxy acetamide featuring a reactive 2-formyl group and a 4-methyl substituent on the phenyl ring . This compound is a primary amide, which distinguishes it from a range of N-substituted analogs that appear in the chemical and patent literature [1]. Its use has been reported as both a synthetic intermediate and a direct pharmacological probe, with documented activity against specific phosphodiesterase (PDE) enzymes [1].

Procurement Risk: Why N-Substituted and Ring-Modified Analogs Cannot Replace 2-(2-Formyl-4-methylphenoxy)acetamide


Generic substitution is not feasible within this chemical series due to profound differences in biological activity and application-specific utility arising from minor structural changes. The N-phenyl analog (FMPPA) is characterized as a highly selective turn-on fluorescent chemosensor, while the target primary amide is characterized as a PDE7B inhibitor [1][2]. The presence of the unsubstituted amide, compared to N-alkyl or N-aryl versions, alters the hydrogen-bonding donor/acceptor profile and steric bulk, which directly influences target binding and physicochemical properties [3]. Consequently, selecting a close analog for a research or development program without verifying the specific substitution pattern will lead to a complete loss of the target compound's distinct pharmacological profile and material properties.

Quantitative Differentiation Guide for 2-(2-Formyl-4-methylphenoxy)acetamide Selection


PDE7B Inhibitory Selectivity Profile Versus PDE4A and PDE5A

The target compound exhibits a quantifiable selectivity for PDE7B over other PDE family members. Its binding affinity for PDE7B (Ki = 910 nM) is 1.4-fold more potent than for PDE4A (Ki = 1300 nM) and 1.8-fold more potent than for PDE5A (Ki = 1600 nM) [1]. This contrasts with the N-tert-butyl analog, which is a PDE4 inhibitor with an IC50 of 72 nM in human U937 cells, indicating a complete shift in subtype selectivity due to the N-substitution [2].

PDE7B Inhibition Phosphodiesterase Selectivity cAMP Signaling

Functional Divergence from N-Phenyl Analog (FMPPA) as a Selenium Chemosensor

A key differentiation is the compound's application space. The N-phenyl derivative, 2-(2-Formyl-4-methylphenoxy)-N-phenyl-acetamide (FMPPA), is a well-characterized fluorescent turn-on chemosensor for Se(IV) with a detection limit of 9.38 × 10⁻⁹ M [1]. In contrast, the target primary amide lacks the anilide chromophore responsible for this fluorescence response and does not share this function. Its reported utility instead lies in enzymatic inhibition, as documented in patent literature [2].

Fluorescent Chemosensor Selenium Detection Analytical Chemistry

Impact of 4-Methyl Substitution on Molecular Properties Compared to Non-Methylated Analog

The presence of the 4-methyl group on the phenoxy ring is a critical structural determinant. The calculated topological polar surface area (TPSA) for the non-methylated analog 2-(2-formylphenoxy)acetamide is 69.40 Ų [1], while the target compound's molecular weight is 193.20 g/mol versus 179.17 g/mol for the non-methylated form . A regioisomeric shift to a 3-methyl group creates a different steric environment, leading to a discrete chemical entity (2-(2-Formyl-3-methylphenoxy)acetamide) with distinct and undocumented properties .

Physicochemical Properties Regioisomer Comparison Chemical Stability

Application Scenarios for 2-(2-Formyl-4-methylphenoxy)acetamide in PDE7-Dependent Research


Investigating cAMP-Mediated Signaling in Immunological and Inflammatory Cell Models

The compound's selectivity for PDE7B over PDE4 and PDE5 (as documented in Section 3) makes it suitable for dissecting cAMP signaling pathways in immune cells where PDE7B is the predominant isoenzyme [1]. Researchers can use it to elevate intracellular cAMP levels in a PDE7B-dependent manner to study downstream effects on T-cell function or inflammatory mediators.

Chemical Starting Point for PDE7-Selective Inhibitor Medicinal Chemistry Programs

The primary amide and reactive formyl group provide two distinct vectors for synthetic elaboration. The documented structure-activity relationship (SAR) from intra-cellular therapies' patents identifies this compound as an active inhibitor (PDE7B Ki 910 nM) that can be further optimized for potency and selectivity, making it a better starting point for a PDE7-selective lead than its N-substituted analogs which shift selectivity towards PDE4 [2][3].

Differentiation of PDE Isoenzyme Function in Neurological Disorder Models

Given the emerging role of PDE7 in neurological disorders like Parkinson's and Alzheimer's, this compound can be used to compare the effects of selective PDE7B inhibition against non-selective or PDE4-selective compounds in neuronal cell assays, where its selectivity profile (Ki PDE7B/PDE4A = 1.4) provides a defined pharmacological tool [1].

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